4-Ethylphenyl sulfate (sodium)

Description

BenchChem offers high-quality 4-Ethylphenyl sulfate (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylphenyl sulfate (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

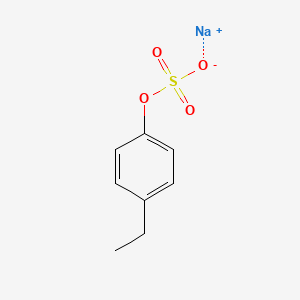

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO4S |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

sodium;(4-ethylphenyl) sulfate |

InChI |

InChI=1S/C8H10O4S.Na/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

WUFXTCPDTQKASE-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Precursor Compounds and Origin

The journey to 4-ethylphenyl sulfate (B86663) begins with specific aromatic amino acids derived from dietary protein intake. These substrates provide the fundamental phenolic structure that is modified by microbial enzymes.

The primary precursor for the biosynthesis of 4-ethylphenol (B45693) is the aromatic amino acid tyrosine . Phenylalanine can also serve as a substrate, though the metabolic route from tyrosine is more direct and extensively documented. These amino acids are components of dietary proteins that escape digestion and absorption in the small intestine, thereby becoming available for fermentation by the anaerobic microbiota of the large intestine. The defining feature of these precursors is their benzene (B151609) ring structure, which is retained throughout the metabolic conversion process.

| Amino Acid | Chemical Formula | Key Structural Feature |

|---|---|---|

| Tyrosine | C₉H₁₁NO₃ | Benzene ring with a hydroxyl (-OH) group (a phenol) |

| Phenylalanine | C₉H₁₁NO₂ | Benzene ring without a hydroxyl group |

Once undigested tyrosine reaches the colon, it is metabolized by specific members of the gut microbiota into 4-ethylphenol. This conversion is not performed by a single organism but is a function of a community of bacteria possessing the necessary enzymatic machinery.

Several bacterial taxa have been identified as key players in the production of phenolic compounds from aromatic amino acids. Research has highlighted the significant contributions of organisms from the Clostridioides, Bacteroides, and Lactobacillus genera [1, 2, 7].

Clostridioides genus: Species within this genus, most notably Clostridioides difficile, are well-characterized for their ability to ferment tyrosine to produce phenolic compounds like p-cresol (B1678582) and 4-ethylphenol [4, 5, 7]. Their metabolic activity is a primary source of these compounds in the gut.

Lactobacillus plantarum: This species is known to possess a key enzyme, phenolic acid decarboxylase, which is essential for the conversion of p-coumaric acid into 4-vinylphenol (B1222589), an intermediate in the pathway to 4-ethylphenol [3, 8].

| Bacterial Taxon | Known Metabolic Role in Phenol (B47542) Production | References |

|---|---|---|

| Clostridioides genus (e.g., C. difficile) | Direct fermentation of tyrosine to phenolic compounds, including 4-ethylphenol. | , , |

| Lactobacillus plantarum | Decarboxylation of p-coumaric acid to 4-vinylphenol via phenolic acid decarboxylase. | , |

| Bacteroides species | General metabolism of aromatic amino acids, contributing to the precursor pool. | , |

The microbial conversion of tyrosine to 4-ethylphenol proceeds through a sequential, multi-enzyme pathway :

Deamination: Tyrosine is first converted to p-coumaric acid (also known as 4-hydroxycinnamic acid). This reaction is catalyzed by tyrosine ammonia (B1221849) lyase (TAL) , which removes the amino group from the alanine (B10760859) side chain of tyrosine.

Decarboxylation: The resulting p-coumaric acid is then acted upon by phenolic acid decarboxylase (PAD) . This enzyme removes the carboxyl group from the side chain, yielding 4-vinylphenol .

Reduction: In the final microbial step, the vinyl group of 4-vinylphenol is reduced to an ethyl group. This saturation reaction is catalyzed by vinyl phenol reductase (VPR) , producing the final microbial product, 4-ethylphenol .

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Tyrosine Ammonia Lyase (TAL) | Tyrosine | p-Coumaric acid | Deamination |

| Phenolic Acid Decarboxylase (PAD) | p-Coumaric acid | 4-Vinylphenol | Decarboxylation |

| Vinyl Phenol Reductase (VPR) | 4-Vinylphenol | 4-Ethylphenol | Reduction |

Gut Microbiota-Mediated Production of 4-Ethylphenol

Host Conjugation and Sulfation Processes

After its production in the gut, 4-ethylphenol is absorbed into the portal circulation and transported to the liver. The host system recognizes it as a xenobiotic compound and initiates detoxification via Phase II conjugation reactions.

The primary metabolic fate of 4-ethylphenol in the host is sulfation, a process that occurs predominantly in the liver [1, 6, 10]. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs) . Specifically, the isoform SULT1A1 is highly active in the sulfation of small phenolic compounds like 4-ethylphenol [9, 11].

The sulfation reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to the hydroxyl group of 4-ethylphenol [3, 4]. This conjugation results in the formation of 4-ethylphenyl sulfate . The addition of the highly polar sulfate moiety dramatically increases the water solubility of the compound, which facilitates its efficient elimination from the body via renal excretion into the urine. The sodium salt form, 4-ethylphenyl sulfate (sodium), is a stable representation of this metabolite.

| Process | Primary Location | Key Enzyme Family | Sulfate Donor | Final Product | Metabolic Purpose |

|---|---|---|---|---|---|

| Phase II Conjugation (Sulfation) | Liver (Hepatocytes) | Sulfotransferases (SULTs), e.g., SULT1A1 | PAPS | 4-Ethylphenyl sulfate | Detoxification and increased water solubility for renal excretion. |

Involvement of Sulfotransferase Enzymes (e.g., SULT1A1)

The sulfation of 4-ethylphenol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). plos.org Specifically, the phenol-sulfating forms, SULT1A1 and SULT1A2, are key players in this reaction. nih.gov These enzymes are prominently active in the liver and the gastrointestinal tract. nih.govnih.gov The SULT1A1 enzyme utilizes a sulfate donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonate group to the hydroxyl group of 4-ethylphenol. This enzymatic action converts the more lipophilic 4-ethylphenol into the more water-soluble and polar compound, 4-Ethylphenyl sulfate. nih.gov This biotransformation is a critical detoxification step, as it facilitates the excretion of the metabolite from the body. nih.gov

Systemic Distribution and Elimination Pathways

Following its biosynthesis, 4-Ethylphenyl sulfate is distributed throughout the body via the circulatory system. Its physicochemical properties, particularly its charge and binding affinity to plasma proteins, influence its distribution and eventual elimination.

Blood-Brain Barrier Permeation

The ability of 4-Ethylphenyl sulfate to cross the blood-brain barrier (BBB) is a significant aspect of its toxicological profile. plos.orgnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

Research indicates that 4EPS can indeed enter the brain. nih.gov Several potential mechanisms for its permeation have been proposed. One suggested pathway involves active transport into the BBB endothelial cells via influx transporters. nih.govresearchgate.net Another hypothesis is that once inside the endothelial cells, 4EPS may be desulfated back to its precursor, 4-ethylphenol. nih.gov As a smaller and more lipophilic molecule, 4-ethylphenol could then more readily diffuse across the cell membranes into the brain parenchyma. nih.gov

Conversely, the brain also possesses protective mechanisms to remove such compounds. Efflux transporters, such as Organic Anion Transporters (OATs), are present at the BBB and are thought to actively transport 4EPS out of the brain, thereby limiting its accumulation. nih.govnih.gov The balance between these influx and efflux mechanisms likely dictates the concentration of 4EPS within the CNS.

Renal Excretion

The primary route of elimination for 4-Ethylphenyl sulfate from the body is through renal excretion. nih.gov The process of sulfation, by increasing the water solubility of the parent compound, is a key determinant for its efficient removal by the kidneys. nih.gov Water-soluble compounds are more readily filtered from the blood by the glomeruli and are less likely to be reabsorbed in the renal tubules, thus promoting their excretion in urine. uomustansiriyah.edu.iq

However, the elimination of 4EPS can be hindered by its tendency to bind to serum albumin in the bloodstream. nih.gov This protein binding effectively reduces the concentration of free, unbound 4EPS available for glomerular filtration, which can impede its clearance from the body. nih.govnih.gov In conditions such as chronic kidney disease, the reduced clearance capacity of the kidneys leads to the accumulation of 4EPS and other uremic toxins in the blood. metabolon.commetabolon.com

Compound Reference Table

| Compound Name | Abbreviation |

| 4-Ethylphenyl sulfate (sodium) | 4EPS |

| 4-Ethylphenol | 4EP |

| p-Cresol sulfate | pCS |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |

Enzyme Reference Table

| Enzyme Name | Abbreviation |

| Sulfotransferase | SULT |

| Sulfotransferase 1A1 | SULT1A1 |

| Sulfotransferase 1A2 | SULT1A2 |

| Organic Anion Transporter | OAT |

Biological Roles and Mechanistic Investigations in Preclinical Models

Central Nervous System Modulation

The gut-derived microbial metabolite, 4-Ethylphenyl sulfate (B86663) (4EPS), has been identified as a significant modulator of central nervous system (CNS) function in preclinical rodent models. nih.govnih.gov Research indicates that this compound, which can enter the brain after being produced by gut bacteria and modified by host enzymes, exerts notable effects on both cellular and behavioral levels. nih.govnih.gov Studies have specifically highlighted its role in altering oligodendrocyte function, myelination patterns, and inducing anxiety-like behaviors in mice. physiology.orgresearchgate.netphysiology.org

Effects on Oligodendrocyte Function and Myelination in Rodent Models

Oligodendrocytes are the myelin-producing cells of the CNS, and their proper function is critical for healthy brain development and neuronal communication. nih.gov Investigations using mouse models have revealed that 4EPS directly interferes with several aspects of oligodendrocyte biology and the process of myelination. nih.govresearchgate.net

Table 1: Gene Expression Changes in Oligodendrocytes Following 4EPS Exposure

| Gene Category | Expression Change | Implication |

| Mature Oligodendrocyte Markers | Downregulated | Impaired oligodendrocyte maturation. |

| Oligodendrocyte Progenitor Markers | Upregulated | Arrested development of oligodendrocytes. |

The proper interaction between oligodendrocytes and neurons is fundamental for the formation of the myelin sheath around axons. nih.govfrontiersin.org Studies using ex vivo brain cultures have demonstrated that 4EPS decreases these critical interactions. nih.govnih.gov This disruption compromises the signaling and physical contact necessary for an oligodendrocyte to successfully wrap an axon with myelin. nih.govresearchgate.net The impaired communication between these two cell types is a key mechanism through which 4EPS hinders the myelination process. nih.gov

The functional consequence of impaired oligodendrocyte maturation and altered cellular interactions is a significant reduction in axonal myelination. nih.govphysiology.org In mice colonized with bacteria engineered to produce 4-ethylphenol (B45693) (4EP), the precursor to 4EPS, there was a marked decrease in the myelination of neuronal axons. nih.govresearchgate.net Electron tomography imaging revealed a higher percentage of unmyelinated axons and thinner myelin sheaths in mice exposed to 4EP(S) compared to controls. nih.gov This altered myelin patterning leads to less efficient insulation of axons, which can disrupt the speed and integrity of nerve impulse transmission. nih.govnih.gov

Table 2: Effects of 4EPS on Axonal Myelination in Mouse Models

| Parameter | Observation | Consequence |

| Percentage of Unmyelinated Axons | Increased | Reduced overall myelination. nih.gov |

| Myelin Sheath Width | Decreased | Thinner, less effective axonal insulation. nih.gov |

| Fractional Anisotropy (DTI) | Decreased | Altered white matter microstructure. nih.gov |

Neuro-behavioral Correlates in Animal Models

The cellular changes in the CNS induced by 4EPS are accompanied by distinct behavioral alterations in animal models. nih.govfrontiersin.org

A consistent finding across multiple studies is that elevated levels of 4EPS induce anxiety-like behaviors in mice. nih.govresearchgate.netsciencedaily.com In behavioral tests such as the open-field test, mice with higher systemic concentrations of 4EPS spent significantly less time exploring the center of the arena and more time in the periphery, a classic indicator of heightened anxiety. nih.govsciencedaily.com This behavioral phenotype has been observed both in mice systemically administered synthetic 4EPS and in those colonized with 4EP-producing bacteria. frontiersin.orgsciencedaily.com Notably, pharmacological treatments that promote oligodendrocyte differentiation and myelination were able to prevent these anxiety-like behaviors, establishing a direct link between the 4EPS-induced myelination defects and the observed behavioral changes. nih.govresearchgate.net

Impact on Brain Activity and Functional Connectivity

Preclinical research suggests that 4-Ethylphenyl sulfate (4-EPS), a gut-derived metabolite, may influence brain activity and functional connectivity. nih.gov Studies in mouse models have revealed that elevated levels of 4-EPS are associated with alterations in brain activity and anxiety-like behaviors. nih.gov These findings point to a potential role for gut-derived metabolites like 4-EPS in modulating neural circuits and behavior. nih.gov

| Preclinical Model | Key Findings Related to Brain Function | Reference |

| Mouse Model | Elevated 4-EPS levels correlated with altered brain activity and anxiety-like behaviors. | nih.gov |

Potential Contribution to Neuroinflammation and Microglial Phagocytosis

Neuroinflammation is a critical process in the central nervous system, with microglia playing a central role as the resident immune cells. mdpi.comresearchgate.net Under pathological conditions, microglia can become over-activated, leading to the release of inflammatory mediators and subsequent neuronal damage. mdpi.com The regulation of microglial activation and their phagocytic activity is crucial for maintaining brain homeostasis. nih.govcitedrive.com

While direct studies on the effect of 4-Ethylphenyl sulfate on microglial phagocytosis are limited, its classification as a uremic toxin suggests a potential role in inflammatory processes. nih.govmdpi.com Uremic toxins are known to contribute to systemic inflammation, which can have downstream effects on the brain. mdpi.com The interaction of gut-derived metabolites with the host's immune system, including microglia, is an area of active investigation. Future preclinical studies are needed to elucidate the specific mechanisms by which 4-EPS might modulate neuroinflammation and microglial functions such as phagocytosis.

Systemic Biological Interactions

Interaction with Angiotensin II Type 1 Receptor (AT1R) and Associated Physiological Effects

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function, with Angiotensin II (Ang II) being its primary effector peptide. nih.gov Ang II exerts its physiological effects mainly through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor. nih.govnih.gov Activation of AT1R by Ang II leads to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to the regulation of blood pressure. nih.govnih.gov

While direct interaction studies between 4-Ethylphenyl sulfate and AT1R are not extensively documented in the provided search results, the role of 4-EPS as a uremic toxin places it within a physiological context where the RAS is often dysregulated. nih.govufl.edunih.govnih.govnih.gov Chronic kidney disease, a condition characterized by the accumulation of uremic toxins, is frequently associated with hypertension and cardiovascular complications, where the RAS plays a significant role. mdpi.com Further research is required to determine if 4-EPS directly modulates AT1R activity or if its effects are indirect, stemming from the broader pathophysiological changes associated with uremia. Some Angiotensin II receptor blockers have been shown to interact with P-glycoprotein, a transporter that can affect the disposition of various compounds. researchgate.net

Serum Protein Interactions (e.g., with albumin)

4-Ethylphenyl sulfate is known to bind to serum proteins, particularly albumin. nih.govnih.govplos.orgresearchgate.netplos.org This binding has significant implications for its clearance from the body, as protein-bound molecules are not efficiently removed by conventional dialysis. nih.govmdpi.com The interaction between 4-EPS and bovine serum albumin (BSA), a model for human serum albumin, has been studied using various spectroscopic techniques. nih.govnih.govplos.orgresearchgate.netplos.org

These studies have demonstrated that 4-EPS interacts with BSA, leading to changes in the protein's secondary structure. nih.govnih.govplos.orgresearchgate.netplos.org Fluorescence quenching experiments have confirmed this interaction, and molecular docking studies have provided insights into the binding mechanism, revealing a stable complex formed between 4-EPS and amino acid residues on BSA. nih.govnih.govplos.orgresearchgate.netplos.org The amphipathic nature of the ethyl chain of 4-ethylphenol, the precursor to 4-EPS, contributes to its ability to bind to non-polar surfaces like those found on albumin. nih.gov Understanding these protein-binding characteristics is crucial for developing strategies to enhance the removal of 4-EPS in conditions where it accumulates. nih.govnih.govplos.orgresearchgate.netplos.org

| Parameter | Finding | Method | Reference |

| Binding Interaction | 4-EPS interacts with bovine serum albumin (BSA). | Absorption and Fluorescence Spectroscopy | nih.govplos.orgplos.org |

| Structural Changes | Interaction leads to changes in the secondary structure of BSA. | Circular Dichroism, Synchronous Fluorescence, Fourier Transform Infra-red Spectroscopy | nih.govnih.govplos.orgresearchgate.netplos.org |

| Binding Score | -5.28 Kcal mol⁻¹ | Molecular Docking | nih.govnih.govplos.orgresearchgate.netplos.org |

Role as a Uremic Toxin in Disease Models

4-Ethylphenyl sulfate is recognized as a protein-bound uremic toxin. nih.govnih.govplos.orgresearchgate.netplos.org Uremic toxins are compounds that accumulate in the body during kidney failure and contribute to the symptoms and complications of uremia. nih.govstanford.edu These toxins are broadly categorized, with protein-bound uremic toxins being particularly challenging to remove via conventional dialysis. mdpi.com

The accumulation of uremic toxins, including 4-EPS, is associated with a range of deleterious effects on various physiological systems. mdpi.com In the context of chronic kidney disease (CKD), these toxins are implicated in the progression of the disease and the development of cardiovascular complications. mdpi.comresearchgate.net The gut microbiota plays a significant role in the production of many uremic toxins from dietary components. mdpi.com While the specific pathological mechanisms of many individual uremic toxins are still under investigation, their retention is a key feature of the uremic state. nih.gov

Role in Pheromonal Communication in Mammalian Systems

Current research has not identified 4-Ethylphenyl sulfate (4EPS) as a pheromone or a compound involved in chemical communication between mammals. Pheromones are defined as chemical signals released by one animal that elicit a specific behavioral or physiological response in another member of the same species. The extensive body of research on 4EPS instead characterizes it as a gut microbiome-derived metabolite that acts within the host organism, influencing its brain and behavior.

Studies in preclinical mouse models have established that 4-Ethylphenyl sulfate is a product of microbial metabolism of dietary amino acids, such as tyrosine, in the gastrointestinal tract. nih.govresearchgate.net From the gut, it is absorbed into the bloodstream, crosses the blood-brain barrier, and exerts effects directly on the central nervous system. nih.gov Its primary documented role is that of a neuromodulator that can influence anxiety-like behaviors. nih.govsciencedaily.com

Mechanistic investigations have revealed that elevated levels of 4EPS are associated with altered brain activity and can impair the function of oligodendrocytes, the cells responsible for producing the myelin sheath that insulates neurons. nih.gov This impairment can lead to reduced myelination of axons, which has been linked to the anxiety-like behaviors observed in mice exposed to 4EPS. nih.govphysiology.org Much of this research has been conducted in the context of neurodevelopmental disorders, as 4EPS has been found at elevated levels in mouse models of autism spectrum disorder (ASD) and in some individuals with ASD. sciencedaily.comphysiology.org

The function of 4EPS as an internal, gut-derived modulator of an individual's own brain and behavior is distinct from the function of a pheromone, which is a signal for inter-individual communication. There are no current scientific findings demonstrating that 4-Ethylphenyl sulfate is secreted or excreted by an animal to be detected by another, nor that it activates sensory systems typically involved in pheromone detection, such as the vomeronasal organ. Therefore, it is not considered to have a role in pheromonal communication.

Advanced Analytical Methodologies and Biomarker Research

Spectrometric Quantification Techniques

Mass spectrometry-based methods are central to the quantitative analysis of 4-EPS, offering high sensitivity and selectivity. These techniques are often complemented by enzymatic procedures to enhance detection and confirm the identity of sulfated metabolites.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary tool for the robust quantification of 4-Ethylphenyl sulfate (B86663) in biological samples like plasma, serum, and urine. metabolon.combiorxiv.orgnih.gov Modern LC-MS methods are advantageous over older gas chromatography-mass spectrometry (GC-MS) techniques, which required chemical removal of the polar sulfate group prior to analysis. nih.gov

In typical UPLC-MS/MS workflows, samples undergo protein precipitation, often using cold methanol, before being injected into the system. biorxiv.orgdiva-portal.org The analysis is frequently performed using electrospray ionization (ESI) in negative mode, which is well-suited for detecting sulfated compounds. mdpi.com Researchers have developed specialized methods, such as using a tri-modal mixed-mode column that combines reversed-phase, cation-exchange, and anion-exchange properties, to simultaneously quantify 4-EPS along with other uremic toxins. nih.gov This approach, utilizing stable isotope-labeled internal standards, achieves satisfactory retention and peak resolution that is difficult to obtain with single-column systems. nih.gov

The sensitivity of these methods is a key advantage. For instance, a validated LC-MS/MS assay can achieve a lower limit of quantitation (LLOQ) for 4-EPS in plasma and serum as low as 1.00 ng/mL. metabolon.com

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Agilent 1290 UHPLC / Sciex QTrap 5500; Acquity UPLC / Synapt G2 Q-TOF MS; Vanquish UHPLC / TSQ Quantiva triple quadrupole MS | metabolon.combiorxiv.orgdiva-portal.org |

| Sample Matrices | Plasma, Serum, Urine | metabolon.comdiva-portal.orgresearchgate.net |

| Sample Preparation | Protein precipitation with cold methanol | biorxiv.orgdiva-portal.org |

| Column Technology | Reversed-phase/cation-exchange/anion-exchange tri-modal column (Scherzo SS-C18) | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL (in Plasma/Serum) | metabolon.com |

| Internal Standards | Use of stable isotope-labeled compounds for each analyte | nih.gov |

To selectively identify and confirm the presence of sulfated metabolites, an analytical strategy involving enzymatic hydrolysis with arylsulfatase is employed. diva-portal.orgnih.govrsc.org This method is particularly useful in complex metabolomics studies to distinguish sulfated compounds from other metabolites. diva-portal.org The workflow involves incubating a biological sample with an arylsulfatase enzyme, which cleaves the sulfate ester bond. nih.govrsc.org

The reaction is followed by quenching, often via protein precipitation with methanol, and the resulting sample is analyzed by UPLC-MS/MS. nih.govacs.orgnih.gov By comparing the mass spectrometric data of the enzyme-treated sample with an untreated control, researchers can identify features corresponding to the loss of a sulfate moiety (79.9568 Da), thus confirming the presence of compounds like 4-EPS. diva-portal.orgdiva-portal.org

Studies have compared different arylsulfatases, such as those from Helix pomatia and a recombinant arylsulfatase (ASPC), for their efficiency in hydrolyzing a broad range of sulfated metabolites, including 4-EPS. diva-portal.orgresearchgate.net To improve the efficiency and reusability of the enzyme, arylsulfatases have been immobilized on magnetic beads, allowing for rapid and effective sample pre-treatment before LC-MS analysis. acs.orgnih.gov

Electrochemical Sensing Approaches (e.g., Molecularly Imprinted Polymer-based Sensors)

For rapid and sensitive detection of 4-EPS, novel electrochemical sensors have been developed. acs.orgnih.gov A notable example is a sensor based on a molecularly imprinted biopolymer (MIBP) designed with specific cavities for 4-EPS. acs.orgnih.govresearchgate.net This technology offers a promising alternative to traditional, more time-consuming chromatographic methods. researchgate.net

One such sensor was fabricated using a screen-printed carbon electrode modified with a nanocomposite of molybdenum disulfide (MoS₂) nanosheets and a polydopamine (PDA) biopolymer. acs.orgnih.govacs.org The molecular imprinting process creates recognition sites that selectively bind 4-EPS. acs.org The sensor's response is measured using electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), with DPV providing higher sensitivity due to reduced influence from capacitive current. acs.orgacs.org The performance of these sensors has been successfully validated in spiked human urine samples, showing results comparable to those from UPLC-MS/MS. acs.orgnih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Sensor Components | Polydopamine (PDA), Molybdenum Disulfide (MoS₂) nanosheets, Screen-Printed Carbon Electrode | acs.orgnih.gov |

| Detection Technique | Differential Pulse Voltammetry (DPV) | acs.orgacs.org |

| Limit of Detection (LOD) | 30 ng/mL | acs.orgnih.govacs.org |

| Linear Detection Range | 1–2200 ng/mL | acs.orgnih.govacs.org |

| Sensitivity | 0.012 μA/ng mL/cm² | acs.orgnih.govacs.org |

Structural Interaction Analysis

Understanding the interaction of 4-Ethylphenyl sulfate with proteins, particularly serum albumin, is critical as it is a protein-bound uremic toxin whose clearance is affected by this binding. dctabudhabi.aenih.gov A combination of computational and spectroscopic methods has been employed to elucidate the specifics of this molecular interaction.

Molecular docking simulations have been performed to investigate the binding interaction between 4-EPS and bovine serum albumin (BSA), which serves as a model for human serum albumin. dctabudhabi.aenih.govresearchgate.net These computational studies reveal that 4-EPS fits into the binding sites of BSA, forming a stable complex. nih.govresearchgate.net The interaction is characterized by a strong binding affinity, with a calculated binding score of -5.28 kcal/mol. dctabudhabi.aenih.govresearchgate.net The docking results indicate that the formation of this stable 4-EPS-BSA complex is mediated by interactions with specific amino acid residues within the protein. dctabudhabi.aenih.gov

A suite of spectroscopic techniques has been used to experimentally validate and characterize the binding of 4-EPS to bovine serum albumin (BSA). dctabudhabi.aenih.gov These methods provide insight into the binding mechanism and the structural changes induced in the protein upon complex formation.

Absorption Spectroscopy : UV-Vis absorption studies demonstrated a decrease in the absorption intensity of BSA as the concentration of 4-EPS was increased (in a range from 2 µM to 100 µM), which is indicative of the formation of a ground-state complex between the two molecules. dctabudhabi.aenih.govresearchgate.net

Fluorescence Spectroscopy : The intrinsic fluorescence of BSA, which is primarily due to its tryptophan residues, was quenched upon the addition of 4-EPS. dctabudhabi.aeresearchgate.net This fluorescence quenching was determined to be a result of static quenching, confirming that a non-fluorescent complex is formed between 4-EPS and BSA. researchgate.net

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy : Both CD and FTIR spectroscopy were used to analyze the secondary structure of BSA after interaction with 4-EPS. dctabudhabi.aenih.gov The results from these techniques revealed that the binding of 4-EPS induces changes in the microenvironment of the protein's amino acid residues and alters its secondary structure. dctabudhabi.aenih.govresearchgate.net

| Technique | Key Finding | Source |

|---|---|---|

| Absorption Spectroscopy (UV-Vis) | Decreased BSA absorption with increasing 4-EPS concentration, indicating complex formation. | dctabudhabi.aenih.govresearchgate.net |

| Fluorescence Spectroscopy | Fluorescence quenching of BSA confirmed interaction via a static quenching mechanism. | dctabudhabi.aenih.govresearchgate.net |

| Circular Dichroism (CD) & FTIR | Demonstrated changes in the secondary structure of BSA upon binding to 4-EPS. | dctabudhabi.aenih.govresearchgate.net |

Neuroimaging Techniques for Mechanistic Elucidation

Advanced neuroimaging techniques are pivotal in understanding the in-vivo effects of metabolites like 4-EPS on brain structure and function. Diffusion Tensor Imaging (DTI), an advanced magnetic resonance imaging (MRI) technique, has been instrumental in this area. ekb.eg DTI measures the diffusion of water molecules to provide insights into the microstructure of white matter tracts in the brain. ekb.egmdpi.com

In a study involving mice colonized with 4-EP-producing bacteria, DTI revealed a significant decrease in fractional anisotropy (FA). nih.gov FA is a key DTI metric that reflects the directionality of water diffusion and is often used as an indicator of white matter integrity and myelination. mdpi.com The observed reduction in FA in these mice suggests that elevated levels of 4-EPS are associated with altered white matter microstructure, potentially due to impaired oligodendrocyte function and reduced myelination of neuronal axons. nih.govnih.gov These findings highlight the power of DTI in elucidating the neurobiological mechanisms underlying the effects of gut-derived metabolites on the brain. nih.gov

Biomarker Potential in Preclinical Models and Associated Research Contexts

The potential of 4-EPS as a biomarker has been explored in various preclinical models, shedding light on its association with specific disease states.

A substantial body of research has linked 4-EPS to neurodevelopmental disorders, particularly Autism Spectrum Disorder (ASD). frontiersin.org In a mouse model of maternal immune activation (MIA), which recapitulates certain ASD-like behaviors, serum levels of 4-EPS were found to be significantly elevated—reportedly 46-fold higher—compared to control mice. frontiersin.orgthetransmitter.orgmdpi.com Intriguingly, treatment with the probiotic Bacteroides fragilis was shown to reduce these elevated 4-EPS levels and ameliorate some of the behavioral abnormalities. frontiersin.orgthetransmitter.org

Furthermore, systemic administration of 4-EPS to wild-type mice has been shown to induce anxiety-like behaviors, a common comorbidity in ASD. frontiersin.orgmdpi.com These findings suggest a direct role for 4-EPS in modulating behavior. mdpi.comphysiology.org The compound has also been shown to impair the maturation of oligodendrocytes, the cells responsible for producing myelin, both in mice and in ex vivo brain cultures. nih.govmdpi.com This disruption of myelination is a significant finding, as altered brain connectivity is a key feature of ASD. oup.com

While some studies in children with ASD have reported elevated plasma levels of 4-EPS, other research has found no significant difference or even marginally lower levels, indicating the need for larger, more definitive studies in human populations. asm.orgnih.gov The table below summarizes key findings from preclinical ASD models.

| Preclinical Model | Key Findings Related to 4-Ethylphenyl sulfate (4-EPS) | Reference(s) |

| Maternal Immune Activation (MIA) Mouse Model | 46-fold higher serum levels of 4-EPS compared to controls. | frontiersin.orgthetransmitter.orgmdpi.com |

| Administration of Bacteroides fragilis reduced elevated 4-EPS levels. | frontiersin.org | |

| Systemic administration of 4-EPS induced anxiety-like behavior. | frontiersin.orgmdpi.com | |

| CNTNAP2 Mouse Model | Elevated levels of 4-EPS detected. | oup.com |

| Wild-Type Mice | Systemic administration of 4-EPS impaired oligodendrocyte maturation and reduced myelination. | nih.govmdpi.com |

| 4-EPS was shown to enter the brain and alter brain activity and functional connectivity. | nih.gov |

4-Ethylphenyl sulfate is also recognized as a uremic toxin, a substance that accumulates in the body due to impaired kidney function. nih.govfrontiersin.org In a rat model of chronic kidney disease (CKD) induced by an adenine-rich diet, 4-EPS was one of several gut-derived uremic toxins that showed a correlation with the downregulation of key drug-metabolizing enzymes in the liver, such as CYP3A2 and CYP2C11. nih.gov This suggests that as kidney function declines, the accumulation of 4-EPS may contribute to altered drug metabolism. nih.gov

Another study using a mouse model of chronic renal failure also identified 4-EPS as a uremic solute. mdpi.com The accumulation of protein-bound uremic toxins like 4-EPS is a significant concern in CKD, as they are not efficiently removed by conventional hemodialysis. nih.gov The interaction of 4-EPS with serum albumin, the main carrier protein in the blood, has been studied to devise strategies for its clearance. nih.gov

| Preclinical Model | Key Findings Related to 4-Ethylphenyl sulfate (4-EPS) | Reference(s) |

| Adenine-Induced Rat Model of CKD | 4-EPS levels correlated with the downregulation of hepatic drug-metabolizing enzymes (CYP3A2, CYP2C11). | nih.gov |

| Mouse Model of Chronic Renal Failure | Identified 4-EPS as a uremic solute. | mdpi.com |

The presence of 4-EPS in the cerebrospinal fluid (CSF) provides direct evidence of its ability to cross the blood-brain barrier and potentially exert effects on the central nervous system. mdpi.com A pilot study analyzing the CSF of individuals in the early phase of schizophrenia identified and quantified 4-EPS, which had not been previously reported in human CSF. mdpi.com Although not detected in the brains of mice under normal conditions, brain levels of 4-EPS have been quantified following systemic administration of a high dose, confirming its capacity to enter the brain. mdpi.com Given that 4-EPS is a known component of the human blood metabolome, its entry into the CSF is an anticipated and crucial finding for understanding its neurological implications. mdpi.com

Emerging research has also connected 4-EPS to stress reactivity, particularly in the context of inflammatory bowel disease (IBD). researchgate.net In a study of ulcerative colitis patients, high stress reactivity was characterized by altered levels of various plasma metabolites, including an increase in 4-ethylphenyl sulfate. researchgate.net Furthermore, a study in dogs showed that plasma levels of 4-EPS, a metabolite associated with anxiety, were significantly decreased after consumption of a diet supplemented with polyphenols, prebiotics, and omega-3 fatty acids. mdpi.com This suggests a potential link between diet, the gut microbiome, 4-EPS levels, and stress-related behaviors. mdpi.commdpi.com

Research Strategies for Modulating 4 Ethylphenyl Sulfate Sodium Levels and Biological Impact

Dietary Influences on Metabolite Production and Host Conjugation

Diet is a significant factor in the production of 4-EPS, as it provides the necessary precursors. nih.gov The primary precursors are the aromatic amino acids tyrosine and phenylalanine, which are catabolized by certain gut bacteria to produce 4-EP. frontiersin.orgnih.govresearchgate.net

Dietary interventions that modify the intake of these amino acids or other dietary components can influence 4-EPS levels. For example, a study on dietary interventions found that consumption of a polyphenol-rich breakfast containing soy, raspberries, or flaxseed led to a significant upregulation of 4-ethylphenyl sulfate (B86663) in the urine of most participants. This suggests that the metabolism of certain dietary polyphenols by the gut microbiota can lead to the production of 4-EP. mdpi.com Specifically, genistein, an isoflavone found in soy, can be metabolized by gut bacteria into p-ethylphenol. mdpi.com

Therefore, diets high in certain polyphenols or proteins rich in tyrosine and phenylalanine could potentially increase the substrate pool for 4-EP production by the gut microbiota. nih.govresearchgate.net Conversely, a targeted reduction of these precursors could be a strategy to lower 4-EPS levels.

Table 2: Dietary Components Influencing 4-Ethylphenyl Sulfate Levels

| Dietary Component | Source Examples | Effect on 4-EPS Levels | Mechanism | Reference |

|---|---|---|---|---|

| Tyrosine | Meat, dairy, nuts, seeds | Potential Increase | Serves as a direct precursor for microbial 4-ethylphenol (B45693) synthesis. | nih.govresearchgate.net |

| Phenylalanine | Meat, dairy, soy | Potential Increase | Can be converted to tyrosine, which is then used for 4-ethylphenol synthesis. | researchgate.net |

| Polyphenols (e.g., Isoflavones) | Soy, raspberries, flaxseed | Increase | Metabolized by gut microbiota into various compounds, including precursors to or directly forming 4-ethylphenol. |

Pharmacological Modulation of Host Pathways

Beyond targeting the gut microbiota, another strategy is to pharmacologically modulate the host pathways that are negatively affected by 4-EPS.

Research has revealed that 4-EPS can impair the maturation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.govthetransmitter.org This leads to reduced myelination of neuronal axons. nih.gov In mouse models, exposure to 4-EPS was associated with an increase in non-myelinating oligodendrocyte progenitor cells (OPCs) and a decrease in mature oligodendrocytes. nih.gov

This finding opens the door to therapeutic interventions aimed at promoting oligodendrocyte differentiation to counteract the effects of 4-EPS. A study demonstrated that pharmacological treatments that promote this differentiation process could prevent the anxiety-like behaviors observed in mice with elevated 4-EPS levels. nih.gov Specifically, the administration of clemastine fumarate, a drug known to encourage oligodendrocyte maturation, was effective in preventing the behavioral effects induced by 4-EPS. thetransmitter.orgsoton.ac.uk

This suggests that even if 4-EPS levels remain high, it may be possible to mitigate its neurological impact by supporting the resilience and function of brain cells like oligodendrocytes.

Table 3: Pharmacological Agents and Their Potential Role in Mitigating 4-EPS Effects

| Pharmacological Agent | Mechanism of Action | Observed Effect in the Context of 4-EPS | Reference |

|---|---|---|---|

| Clemastine fumarate | Promotes the differentiation of oligodendrocyte progenitor cells into mature, myelinating oligodendrocytes. | Prevented the development of anxiety-like behavior in mice with elevated 4-EPS levels. | thetransmitter.orgsoton.ac.uk |

Strategies for Enhanced Clearance and Reduced Systemic Exposure

A final category of strategies focuses on preventing the absorption of 4-EP from the gut or enhancing the clearance of 4-EPS from the bloodstream.

One promising approach involves the use of orally administered adsorbents that can bind to microbial metabolites in the gut, preventing their absorption into the host's circulation. soton.ac.uk A spherical carbon adsorbent known as AB-2004 has been shown to have a high affinity for aromatic metabolites, including 4-EPS. soton.ac.uk In a clinical trial involving adolescents with ASD, AB-2004 was shown to significantly reduce the levels of 4-EPS in both urine and plasma. axialtx.com This gut-targeted approach has the advantage of minimizing systemic side effects as the drug itself is not absorbed. soton.ac.uk

Other potential strategies could focus on enhancing the body's natural clearance mechanisms. This could involve promoting the excretion of 4-EPS through the kidneys or exploring metabolic pathways that could convert 4-EPS into a more easily excretable form, such as 4-EP-glucuronide. nih.gov However, research into these specific clearance-enhancing strategies for 4-EPS is still in its early stages. Increased intestinal permeability, or "leaky gut," has been proposed as a factor that could increase the flux of 4-EP into the bloodstream, suggesting that therapies aimed at improving gut barrier integrity could also help reduce systemic exposure. nih.govnih.gov

Molecular Therapeutics Preventing Absorption

A promising strategy to lower systemic 4-EPS levels involves the use of orally administered sequestering agents that bind to 4-EPS and its precursor, 4-ethylphenol (4-EP), within the gut, thus preventing their absorption into the bloodstream. One such therapeutic in development is a spherical carbon adsorbent. This agent is designed to have a high affinity for various microbial metabolites, including 4-EPS.

Research in mouse models has demonstrated the potential of this approach. In these studies, the administration of the oral adsorbent was shown to sequester 4-EP and other metabolites in the gut, leading to their excretion in feces. This, in turn, is expected to reduce the amount of 4-EP available for absorption and subsequent conversion to 4-EPS in the liver. A key advantage of this gut-selective strategy is that it avoids the need for the therapeutic agent to cross the blood-brain barrier, which minimizes the risk of systemic side effects.

The efficacy of these sequestering agents is being investigated for their potential to ameliorate behavioral symptoms associated with neurodevelopmental disorders in which 4-EPS is implicated. By reducing the systemic load of 4-EPS, it is hypothesized that the downstream neurological effects of this metabolite can be attenuated.

| Therapeutic Agent | Mechanism of Action | Target Metabolites | Route of Administration |

| Spherical Carbon Adsorbent | Sequesters microbial metabolites in the gut, preventing their absorption. | 4-Ethylphenyl sulfate (4-EPS), 4-ethylphenol (4-EP), and other microbial metabolites. | Oral |

Development of Synthetic Compounds Competing for Binding Sites

Once absorbed into the bloodstream, 4-EPS is known to bind to serum albumin, a major transport protein in the blood. This binding is a critical factor in the retention of 4-EPS in the body, as it prevents its efficient filtration and excretion by the kidneys. Therefore, a viable therapeutic strategy involves the development of synthetic compounds that can compete with 4-EPS for these binding sites on albumin.

Foundational research has been conducted to characterize the interaction between 4-EPS and albumin. Studies using bovine serum albumin (BSA) as a model have provided insights into the binding affinity and the nature of the interaction. Spectroscopic and molecular docking studies have been employed to understand the binding mechanism and identify the specific sites on the albumin molecule where 4-EPS binds.

These interaction studies are crucial for the rational design of synthetic competitor molecules. The goal is to create compounds with a higher affinity for the 4-EPS binding sites on albumin, which would allow them to effectively displace the metabolite. While the development of such specific synthetic compounds is still in the early stages, the characterization of the 4-EPS-albumin interaction provides a solid basis for future drug discovery and development efforts in this area. The binding affinity of 4-EPS to bovine serum albumin has been quantified, providing a benchmark for the development of competitive inhibitors.

| Parameter | Value | Method |

| Binding Score (4-EPS and BSA) | -5.28 Kcal mol⁻¹ | Molecular Docking |

This data from interaction studies is instrumental in guiding the design of synthetic molecules with the potential to act as effective competitors for albumin binding, ultimately aiding in the clearance of 4-EPS from the body.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify 4-Ethylphenyl sulfate in biological samples such as urine or plasma?

- Methodological Answer : Utilize advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance specificity. For electrochemical detection, molecularly imprinted polymers (MIPs) can be synthesized to selectively bind 4-Ethylphenyl sulfate, as demonstrated in polydopamine-based sensors for urine analysis . Sample preparation should include deproteinization (e.g., acetonitrile precipitation) and drying agents like anhydrous sodium sulfate to remove residual moisture, ensuring minimal matrix interference .

Q. What are the key physicochemical properties of 4-Ethylphenyl sulfate (sodium) that influence experimental design?

- Methodological Answer : Prioritize its solubility in aqueous and organic phases , stability under varying pH conditions, and thermal behavior. Sodium sulfate derivatives often exhibit hygroscopicity, requiring storage in desiccators. Thermochemical data (e.g., enthalpy of formation, entropy) from NIST databases should guide reaction conditions and phase-change studies . For chromatographic separations, its sulfonic group’s polarity necessitates reverse-phase columns with ion-pairing agents like tetrabutylammonium salts .

Q. What are the common synthesis routes for 4-Ethylphenyl sulfate (sodium) in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of 4-ethylphenol using sulfur trioxide complexes or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Reaction efficiency can be monitored via Fourier-transform infrared spectroscopy (FTIR) to confirm sulfate ester formation (S=O stretching at ~1250 cm⁻¹). Purification via recrystallization in ethanol-water mixtures ensures high purity (>95%), validated by high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 4-Ethylphenyl sulfate quantification across different analytical platforms (e.g., LC-MS vs. electrochemical sensors)?

- Methodological Answer : Conduct cross-validation studies using certified reference materials (CRMs) and spike-recovery experiments in biological matrices. Statistical tools like Bland-Altman analysis can identify systematic biases. For electrochemical methods, optimize polymer selectivity by testing against structurally similar sulfated metabolites (e.g., p-Cresol sulfate) to rule out cross-reactivity . LC-MS protocols should include fragmentation pattern verification (e.g., m/z transitions) to confirm analyte identity .

Q. What experimental strategies are recommended for studying the interaction between 4-Ethylphenyl sulfate and gut microbiota-derived enzymes?

- Methodological Answer : Employ in vitro enzymatic assays with recombinant sulfatases under anaerobic conditions mimicking the gut environment. Use stable isotope probing (¹³C-labeled substrates) to track enzymatic cleavage products. Pair this with metagenomic sequencing of fecal samples to correlate enzyme activity with microbial taxa . For kinetic studies, apply Michaelis-Menten models to determine and values, adjusting pH and cofactor concentrations (e.g., Mg²⁺) to reflect physiological conditions .

Q. How should researchers design mechanistic studies to investigate 4-Ethylphenyl sulfate’s role in disease pathways (e.g., chronic kidney disease)?

- Methodological Answer : Combine transcriptomic and metabolomic profiling of disease models (e.g., murine CKD models) treated with 4-Ethylphenyl sulfate. Use knockout cell lines (e.g., sulfate transporter-deficient cells) to isolate uptake mechanisms. For in vivo studies, ensure ethical compliance by adhering to protocols for humane endpoints and data anonymization, as outlined in institutional review board (IRB) guidelines . Validate findings through dose-response experiments and orthogonal assays like ELISA for inflammatory biomarkers .

Q. What methodologies address ethical challenges in human studies involving 4-Ethylphenyl sulfate as a potential biomarker?

- Methodological Answer : Implement double-blind randomized trials with explicit informed consent forms detailing data usage and storage. Anonymize participant identifiers and store biological samples in encrypted biorepositories. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency. Include ethical considerations in the research plan, such as protocols for reporting incidental findings (e.g., undisclosed health risks) to participants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.